molecular formula C18H21N3O B12585028 Urea, N-(9-ethyl-9H-carbazol-3-yl)-N'-(1-methylethyl)- CAS No. 289498-53-9

Urea, N-(9-ethyl-9H-carbazol-3-yl)-N'-(1-methylethyl)-

Cat. No.: B12585028
CAS No.: 289498-53-9
M. Wt: 295.4 g/mol
InChI Key: HRDRXBUNKZVVEL-UHFFFAOYSA-N
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Description

Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a carbazole moiety, imparts specific chemical and physical properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- typically involves the reaction of 9-ethyl-9H-carbazole with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Common purification techniques include recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce carbazole-3-amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, urea derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism by which Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibition of enzymatic activity to interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(9H-carbazol-3-yl)-N’-(1-methylethyl)-
  • Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(methyl)-

Uniqueness

The presence of the 9-ethyl group in Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- imparts unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

289498-53-9

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-3-propan-2-ylurea

InChI

InChI=1S/C18H21N3O/c1-4-21-16-8-6-5-7-14(16)15-11-13(9-10-17(15)21)20-18(22)19-12(2)3/h5-12H,4H2,1-3H3,(H2,19,20,22)

InChI Key

HRDRXBUNKZVVEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NC(C)C)C3=CC=CC=C31

Origin of Product

United States

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